

GZD856 solubility in DMSO and preparation for experiments

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Compound of Interest

Compound Name: GZD856

Cat. No.: B3027246

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Application Notes and Protocols for GZD856

Topic: **GZD856** Solubility and Experimental Preparation Target Audience: Researchers, scientists, and drug development professionals.

Introduction

GZD856 is a potent, orally bioavailable dual inhibitor of Bcr-Abl and Platelet-Derived Growth Factor Receptor (PDGFR) α/β kinases.[1][2] It has demonstrated significant activity against both native Bcr-Abl and the gatekeeper T315I mutant, a common source of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).[3][4] **GZD856** also effectively inhibits PDGFR signaling, which is implicated in the growth and migration of various cancer cells, including non-small cell lung cancer.[1][2] These application notes provide detailed protocols for the solubilization of **GZD856** and its use in key in vitro and in vivo experimental models.

Physicochemical Properties and Solubility

GZD856 is a white solid with a molecular weight of 532.56 g/mol.[1] Proper solubilization is critical for its activity and for obtaining reproducible experimental results.

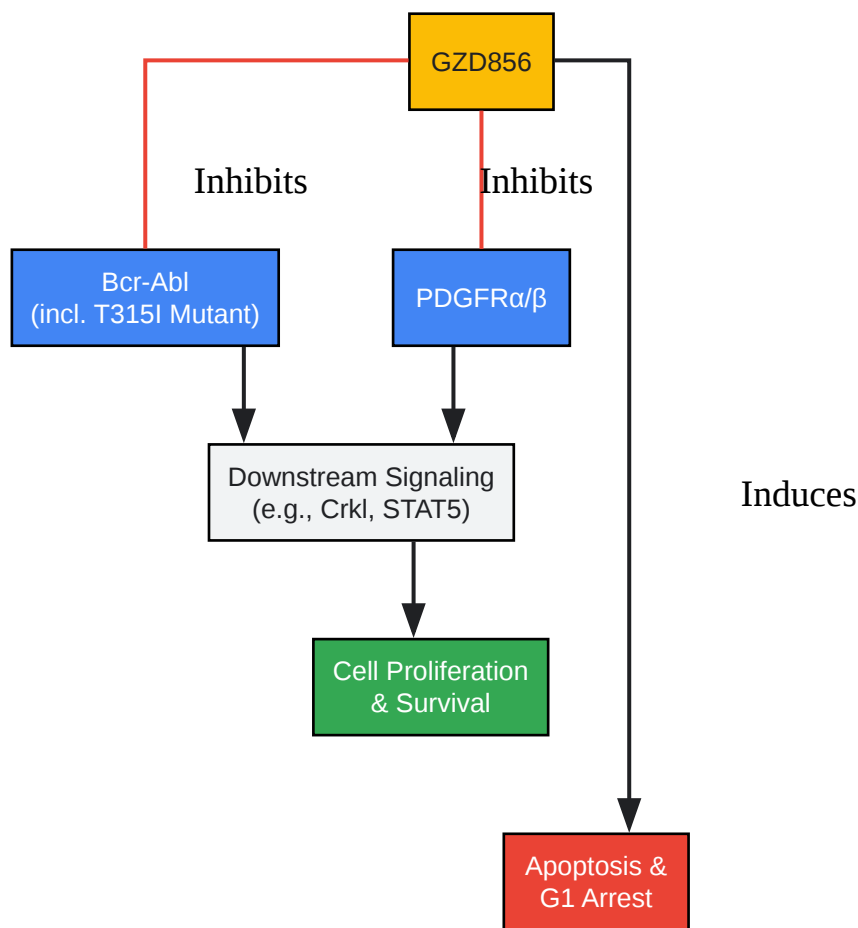
Table 1: Solubility and Physicochemical Data for **GZD856**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₇ F ₃ N ₆ O	[1]
Molecular Weight	532.56 g/mol	[1]
CAS Number	1257628-64-0	[1]
Solubility in DMSO	250 mg/mL (469.43 mM)	[1]
In Vivo Solubility 1	≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[1]
In Vivo Solubility 2	≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline)	[1]
In Vivo Formulation 3	Vehicle: 1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% Normal Saline	[3]

Note: Ultrasonic treatment may be required to achieve maximum solubility in DMSO.[1][5]

GZD856 Mechanism of Action

GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. It primarily targets the Bcr-Abl fusion protein in leukemia and PDGFRα/β in various solid tumors.[1][3] Inhibition of these kinases blocks downstream signaling cascades, including the phosphorylation of crucial adaptor proteins like Crkl and transcription factors like STAT5, ultimately leading to cell cycle arrest and apoptosis.[1][3][6]



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GZD856 inhibits Bcr-Abl and PDGFR signaling pathways.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution for cell culture experiments.

Materials:

- **GZD856** powder
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium (e.g., RPMI-1640, DMEM)

Procedure:

- **Stock Solution (10 mM):** a. Aseptically weigh the required amount of **GZD856** powder. To prepare 1 mL of a 10 mM stock, use 5.33 mg of **GZD856**. b. Add the appropriate volume of DMSO. For 1 mL of 10 mM stock, add 187.8 μ L of DMSO.[1] c. Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] d. Aliquot the stock solution into smaller volumes (e.g., 20 μ L) to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C for up to one month or -80°C for up to six months.[2]
- **Working Solutions:** a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 μ M to 10 μ M).[1] c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.



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Workflow for preparing **GZD856** for in vitro experiments.

This protocol is for assessing the inhibitory effect of **GZD856** on the phosphorylation of Bcr-Abl and its downstream targets.

Materials:

- Bcr-Abl positive cells (e.g., K562, Ba/F3-Bcr-Abl-WT, Ba/F3-Bcr-Abl-T315I)[3]
- **GZD856** working solutions and vehicle control
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- SDS-PAGE gels, PVDF membranes
- Primary antibodies: anti-p-Abl, anti-Abl, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Cell Treatment: a. Seed cells (e.g., K562) at an appropriate density and allow them to attach or stabilize overnight. b. Treat cells with various concentrations of **GZD856** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 4-6 hours.[\[1\]](#)[\[3\]](#)
- Protein Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in 1x SDS sample lysis buffer or another suitable lysis buffer.[\[3\]](#) c. Sonicate and boil the lysates. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[\[3\]](#)
- Western Blotting: a. Determine protein concentration using a BCA assay. b. Load equal amounts of protein onto an 8-12% SDS-PAGE gel and perform electrophoresis.[\[3\]](#) c. Transfer the separated proteins to a PVDF membrane.[\[3\]](#) d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash again and detect the signal using a chemiluminescence substrate and an imaging system.

This protocol describes the preparation of a **GZD856** formulation for oral gavage in mouse xenograft models.

Materials:

- **GZD856** powder
- DMSO
- PEG300

- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile tubes, syringes, and oral gavage needles

Procedure (Example Formulation 1):

- Prepare the vehicle by mixing the solvents in the correct ratio.
- To prepare a 2 mg/mL solution of **GZD856**, first dissolve the required amount of **GZD856** powder in DMSO.
- Add the remaining solvents sequentially while vortexing: first add 10% of the final volume as DMSO (containing the dissolved **GZD856**), then add 40% PEG300, followed by 5% Tween-80, and finally bring to the final volume with 45% saline.[1]
- The final solution should be clear.[1]
- Administration: a. For a mouse xenograft model, administer the prepared **GZD856** solution via oral gavage once daily.[3] b. Typical doses range from 10 mg/kg to 50 mg/kg.[3] c. The volume administered depends on the mouse's weight (e.g., for a 20g mouse receiving a 10 mg/kg dose from a 2 mg/mL solution, the volume would be 100 µL). d. A vehicle control group should always be included in the study design.

In Vitro and In Vivo Efficacy Data

GZD856 has shown potent inhibitory activity across various cell lines and in vivo models.

Table 2: IC₅₀ Values and In Vivo Efficacy of **GZD856**

Target/Model	IC ₅₀ / Efficacy	Reference
PDGFR α Kinase	68.6 nM	[1]
PDGFR β Kinase	136.6 nM	[1]
Bcr-Abl Kinase (Native)	19.9 nM	[1][3]
Bcr-Abl Kinase (T315I)	15.4 nM	[1][3]
K562 Cells (CML)	2.2 nM	[3]
Ba/F3 Bcr-Abl WT Cells	0.64 nM	[3]
Ba/F3 Bcr-Abl T315I Cells	10.8 nM	[3]
K562 Xenograft Model	Potent tumor growth suppression at 10 mg/kg/day (oral gavage)	[3]
Ba/F3 T315I Xenograft Model	Dose-dependent tumor growth inhibition at 20 and 50 mg/kg/day (oral gavage)	[3]

Conclusion

GZD856 is a highly potent dual inhibitor of Bcr-Abl and PDGFR. The protocols provided herein offer standardized methods for its solubilization and application in common preclinical cancer research models. Due to its high solubility in DMSO, preparing concentrated stock solutions for in vitro work is straightforward. For in vivo studies, several vehicle formulations have been successfully used to achieve the necessary solubility and bioavailability for oral administration. Following these guidelines will help ensure reliable and reproducible results in the evaluation of **GZD856**'s therapeutic potential.

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